molecular formula C9H20O B157023 Heptane, 1-ethoxy- CAS No. 1969-43-3

Heptane, 1-ethoxy-

Cat. No.: B157023
CAS No.: 1969-43-3
M. Wt: 144.25 g/mol
InChI Key: UTBWZYCUAYXAKT-UHFFFAOYSA-N
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Description

Heptane, 1-ethoxy- is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is also known as ethyl heptyl ether. This compound belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. Heptane, 1-ethoxy- is a colorless liquid with a characteristic ether-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane, 1-ethoxy- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:

R-O+R’-XR-O-R’+X\text{R-O}^- + \text{R'-X} \rightarrow \text{R-O-R'} + \text{X}^- R-O−+R’-X→R-O-R’+X−

In this case, sodium ethoxide (C2H5ONa) reacts with 1-bromoheptane (C7H15Br) to form heptane, 1-ethoxy- and sodium bromide (NaBr).

Industrial Production Methods: Industrial production of heptane, 1-ethoxy- typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a suitable solvent such as ethanol or toluene, and the reaction mixture is heated under reflux to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions: Heptane, 1-ethoxy- undergoes several types of chemical reactions, including:

    Oxidation: Ethers can be oxidized to form peroxides, which are potentially explosive.

    Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).

    Substitution: Strong acids such as hydroiodic acid (HI) can cleave ethers to form alcohols and alkyl halides.

Major Products Formed:

    Oxidation: Formation of hydroperoxides or peroxides.

    Substitution: Formation of ethanol and 1-iodoheptane when reacted with hydroiodic acid.

Scientific Research Applications

Heptane, 1-ethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptane, 1-ethoxy- primarily involves its role as a solvent and reagent. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. The oxygen atom in the ether functional group can also participate in hydrogen bonding, affecting the solubility and reactivity of the compound.

Comparison with Similar Compounds

    Dimethyl ether (CH3OCH3): A simple ether with two methyl groups.

    Diethyl ether (C2H5OC2H5): A common laboratory solvent with two ethyl groups.

    Methoxyethane (C2H5OCH3): An ether with a methyl and an ethyl group.

Comparison: Heptane, 1-ethoxy- is unique due to its longer alkyl chain (heptyl group), which imparts different physical and chemical properties compared to shorter-chain ethers. It has a higher boiling point and different solubility characteristics, making it suitable for specific applications where other ethers may not be effective .

Properties

IUPAC Name

1-ethoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-6-7-8-9-10-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBWZYCUAYXAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334113
Record name Heptane, 1-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969-43-3
Record name Heptane, 1-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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